Methyl 3-hydroxydodecanoate

概要

説明

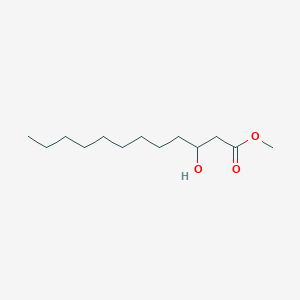

Methyl 3-hydroxydodecanoate, also known as 3-hydroxydodecanoic acid methyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . It is a methyl ester derivative of 3-hydroxydodecanoic acid and is commonly used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxydodecanoate can be synthesized through the esterification of 3-hydroxydodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity ester .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: 3-oxododecanoic acid or dodecanedioic acid.

Reduction: 3-hydroxydodecanol.

Substitution: 3-chlorododecanoic acid methyl ester.

科学的研究の応用

Chemistry

Methyl 3-hydroxydodecanoate serves as an intermediate in the synthesis of various organic compounds and polymers. Its unique hydroxyl group allows for diverse chemical reactions including:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Forming corresponding alcohols.

- Substitution Reactions : Modifying the hydroxyl group with other functional groups.

Biology

In biological research, this compound has been studied for its role in metabolic pathways. It is considered a potential biomarker for certain diseases. Research indicates that it may be involved in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by microorganisms like Pseudomonas putida using food waste as a carbon source .

Medicine

The compound has been investigated for its therapeutic properties, particularly:

- Antimicrobial Activity : Exhibiting potential against various pathogens.

- Anti-inflammatory Effects : Showing promise in reducing inflammation in biological models .

Industrial Applications

This compound is utilized in the production of:

- Surfactants : Enhancing emulsification and dispersion properties.

- Lubricants : Providing improved lubrication properties due to its fatty acid structure.

- Plasticizers : Increasing flexibility in polymer formulations .

Bioplastic Production

A notable study demonstrated the use of this compound as a monomer in the production of PHAs from potato peel waste. The study highlighted the feasibility of utilizing agricultural waste for sustainable bioplastic production, showcasing the compound's role as a constituent monomer along with other hydroxy fatty acids .

Fuel Properties Evaluation

Research on biodiesel blends revealed that incorporating this compound into conventional diesel fuel improved lubricity and reduced emissions. The study evaluated various blend ratios and their impact on fuel properties, suggesting its potential as an alternative fuel additive .

作用機序

The mechanism of action of methyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active metabolites that participate in various biochemical processes. The hydroxyl group in the compound allows it to form hydrogen bonds with enzymes and receptors, influencing their activity and function .

類似化合物との比較

Methyl 3-hydroxydecanoate: Similar in structure but with a shorter carbon chain.

Methyl 3-hydroxytetradecanoate: Similar in structure but with a longer carbon chain.

Methyl 3-hydroxyhexanoate: Similar in structure but with a much shorter carbon chain.

Uniqueness: Methyl 3-hydroxydodecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

生物活性

Methyl 3-hydroxydodecanoate (CAS 72864-23-4) is a fatty acid methyl ester that has garnered attention for its potential biological activities. This compound, also known as methyl β-hydroxydodecanoate, is characterized by its molecular formula and a molecular weight of 230.34 g/mol. Its structural formula indicates the presence of a hydroxyl group at the third carbon of the dodecanoate chain, which may influence its biological interactions.

- Molecular Formula :

- Molecular Weight : 230.34 g/mol

- CAS Number : 72864-23-4

- Physical State : Liquid

- Purity : >98%

Biological Significance

Research into the biological activity of this compound has revealed several potential applications, particularly in the fields of pharmacology and biochemistry. Below are key findings from various studies:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent . The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | High |

| Bacillus subtilis | Moderate |

| Staphylococcus aureus | Low |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that this compound can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases .

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 5 | 40.48 |

| 10 | 45.09 |

| 20 | 55.15 |

| 30 | 59.39 |

| 40 | 67.15 |

| 50 | 68.00 |

Enzymatic Activity

In plant systems, this compound is involved in the biosynthesis of specialized metabolites that serve defensive roles against herbivores. The enzyme Methylketone Synthase (MKS) catalyzes reactions leading to the production of methylketones from fatty-acyl precursors . The enzymatic mechanisms were elucidated through structural studies revealing a unique catalytic triad that differs from typical α/β-hydrolases.

Case Studies

- Plant Defense Mechanisms : In Solanum habrochaites, this compound contributes to the accumulation of toxic compounds that deter insect herbivores. This study illustrates the ecological role of this metabolite in plant defense strategies .

- Pharmacological Applications : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, warranting further investigation into its therapeutic potential .

特性

IUPAC Name |

methyl 3-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993650 | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72864-23-4 | |

| Record name | Methyl-3-hydroxydodec-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 3-hydroxydodecanoate in the context of the provided research?

A1: this compound is identified as one of the three monomers present in the polyhydroxyalkanoate (PHA) produced by Pseudomonas putida MTCC 2475 when utilizing sugars derived from potato peel waste []. This is significant because it showcases the bacterium's ability to synthesize medium-chain-length PHAs from a sustainable and inexpensive feedstock. This has important implications for the development of biodegradable plastics from renewable resources.

Q2: How was the presence of this compound confirmed in the produced PHA?

A2: The researchers used a combination of analytical techniques to characterize the PHA produced by Pseudomonas putida MTCC 2475. Gas chromatography-mass spectrometry (GC-MS) was employed to identify the individual monomers present in the polymer, including this compound []. This technique separates and identifies molecules based on their mass-to-charge ratio, providing strong evidence for the presence of specific monomers within the PHA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。